molecular formula C15H16Cl2N2 B13650674 7-Benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride

7-Benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride

Cat. No.: B13650674
M. Wt: 295.2 g/mol
InChI Key: WVTMAIUCYSOFIO-UHFFFAOYSA-N
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Description

7-Benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a benzyl group, a chlorine atom, and a tetrahydro-naphthyridine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride typically involves the reaction of 7-benzyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one hydrochloride with a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .

Scientific Research Applications

7-Benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H16Cl2N2

Molecular Weight

295.2 g/mol

IUPAC Name

7-benzyl-4-chloro-6,8-dihydro-5H-1,7-naphthyridine;hydrochloride

InChI

InChI=1S/C15H15ClN2.ClH/c16-14-6-8-17-15-11-18(9-7-13(14)15)10-12-4-2-1-3-5-12;/h1-6,8H,7,9-11H2;1H

InChI Key

WVTMAIUCYSOFIO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=NC=CC(=C21)Cl)CC3=CC=CC=C3.Cl

Origin of Product

United States

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